molecular formula C14H11NS2 B3049178 2-Benzylsulfanyl-benzothiazole CAS No. 19654-17-2

2-Benzylsulfanyl-benzothiazole

Cat. No. B3049178
CAS RN: 19654-17-2
M. Wt: 257.4 g/mol
InChI Key: JFRIJTKSNFXTIR-UHFFFAOYSA-N
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Patent
US05004751

Procedure details

To a solution of 2-benzothiazolthiol (250 g) in N,N-dimethylformamide (1 1) was added triethylamine (208 ml) under ice-cooling and dropwise a solution of benzyl bromide (178 ml) in N,N-dimethylformamide (300 ml) and the mixture was stirred for 40 minutes. The resulting solution was poured into water (10 l) and the formed precipitate was separated by filtration and dissolved in dichloromethane (3 l). After drying over anhydorpus magnesium sulfate, dichloromethane was removed in vacuo to give 378 g of the objective compound.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
208 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[SH:10].C(N(CC)CC)C.[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O>CN(C)C=O>[CH2:18]([S:10][C:2]1[S:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)S
Name
Quantity
208 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
178 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
10 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the formed precipitate was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (3 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydorpus magnesium sulfate, dichloromethane
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 378 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.